6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
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Overview
Description
6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique tricyclic structure, which includes multiple functional groups such as imino, methyl, morpholine, and pyridinylmethyl groups. These functional groups contribute to its diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves multiple steps, including the formation of key intermediates and the final assembly of the tricyclic structure. The synthetic route typically begins with the preparation of the pyridinylmethyl and morpholine-4-carbonyl intermediates, followed by their condensation with other reactants under controlled conditions. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods to larger reactors and optimizing reaction conditions for cost-effectiveness and efficiency. This includes the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to achieve high-quality products suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions
6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups to their reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives: These compounds share structural similarities and are investigated for their anti-tubercular activity.
Imidazoles and imidazo[1,2-a]pyridines: These heterocycles have similar structural motifs and are used in various chemical and biological applications.
Uniqueness
6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is unique due to its specific tricyclic structure and combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
CAS No. |
618077-71-7 |
---|---|
Molecular Formula |
C23H22N6O3 |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-imino-11-methyl-5-(morpholine-4-carbonyl)-7-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one |
InChI |
InChI=1S/C23H22N6O3/c1-15-4-3-7-28-20(15)26-21-18(23(28)31)12-17(22(30)27-8-10-32-11-9-27)19(24)29(21)14-16-5-2-6-25-13-16/h2-7,12-13,24H,8-11,14H2,1H3 |
InChI Key |
XUDGWBOSHHWDEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CC4=CN=CC=C4)C(=O)N5CCOCC5 |
Origin of Product |
United States |
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